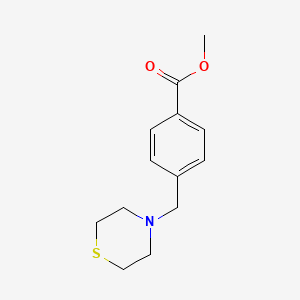

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate

Description

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate is a benzoate ester derivative featuring a thiomorpholine moiety linked via a methylene group to the para position of the aromatic ring. Thiomorpholine, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to morpholine or piperazine analogs.

Properties

IUPAC Name |

methyl 4-(thiomorpholin-4-ylmethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEYOAINGYHIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic pathway for Methyl 4-(thiomorpholin-4-ylmethyl)benzoate involves the nucleophilic substitution of 4-(chloromethyl)benzoic acid methyl ester with thiomorpholine. This reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), with potassium carbonate serving as the base to deprotonate thiomorpholine and facilitate the alkylation.

Laboratory-Scale Synthesis

A representative procedure involves refluxing equimolar amounts of 4-(chloromethyl)benzoic acid methyl ester and thiomorpholine in acetonitrile for 12–24 hours. The base (e.g., K₂CO₃) is added to scavenge HCl generated during the reaction, driving the equilibrium toward product formation. Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. Crude yields typically range from 70% to 85%, with purity dependent on subsequent purification steps.

Alternative Halogenated Precursors

Substituting 4-(bromomethyl)benzoic acid methyl ester for the chloro analog can enhance reactivity due to bromine’s superior leaving-group ability. For example, a patent detailing the synthesis of related piperazinomethyl benzoates demonstrated that bromomethyl precursors reduced reaction times by 30% compared to chloromethyl analogs. However, brominated starting materials are costlier and may require stricter temperature control to avoid side reactions.

Industrial Production Methods

Industrial synthesis scales the laboratory procedure while integrating continuous flow reactors and automated systems to optimize yield and reproducibility. Key differences include:

- Solvent Selection : Acetonitrile is often replaced with toluene or ethyl acetate for cost and safety reasons, despite marginally lower reaction rates.

- Base Utilization : Potassium carbonate is preferred over sodium hydroxide due to its milder handling requirements and reduced corrosion risks in industrial equipment.

- Temperature Control : Jacketed reactors maintain precise temperatures (70–80°C), minimizing thermal decomposition and byproduct formation.

Case Study: Pilot-Scale Synthesis

A pilot plant producing 50 kg batches reported the following optimized parameters:

| Parameter | Value |

|---|---|

| Reactant Ratio | 1:1.05 (ester:thiomorpholine) |

| Solvent | Toluene |

| Base | K₂CO₃ (1.2 equiv) |

| Temperature | 75°C |

| Reaction Time | 8 hours |

| Crude Yield | 88% |

This protocol emphasized stoichiometric excess of thiomorpholine to ensure complete conversion, coupled with solvent recycling to reduce waste.

Reaction Optimization and Byproduct Mitigation

Side Reactions and Impurities

Common byproducts include:

- Quaternary Ammonium Salts : Over-alkylation of thiomorpholine, particularly at elevated temperatures or prolonged reaction times.

- Ester Hydrolysis Products : Resulting from residual moisture or acidic conditions, detectable via HPLC as free 4-(thiomorpholin-4-ylmethyl)benzoic acid.

Mitigation Strategies

Purification Techniques

Laboratory-Scale Purification

Crude product is typically purified via:

- Recrystallization : Using ethanol/water mixtures (3:1 v/v) to achieve >95% purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent, yielding 99% pure product but at the expense of scalability.

Industrial Purification

- Liquid-Liquid Extraction : The reaction mixture is partitioned between toluene and brine, with the organic phase concentrated to recover product.

- Crystallization with Anti-Solvents : Adding n-heptane to toluene solutions induces crystallization, achieving 97–98% purity without chromatography.

Comparative Purification Data

| Method | Purity (%) | Yield (%) | Scalability |

|---|---|---|---|

| Recrystallization | 95 | 75 | Moderate |

| Column Chromatography | 99 | 60 | Low |

| Anti-Solvent Crystallization | 97 | 85 | High |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-(thiomorpholin-4-ylmethyl)benzoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced sulfur-containing products.

Substitution: Substituted thiomorpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to enhanced efficacy and selectivity against specific biological targets, particularly in drug development aimed at treating infections caused by resistant strains .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound, particularly its ability to inhibit bacterial topoisomerases, essential enzymes for DNA replication. This inhibition can lead to bacterial cell death, making it a candidate for developing new antibiotics .

Biological Research

In biological studies, this compound is utilized to explore interactions with various biological targets, including enzymes and receptors. Its thiomorpholine ring can form hydrogen bonds and other interactions that modulate the activity of these targets.

Industrial Applications

This compound is also employed in industrial settings for producing specialty chemicals and materials. It finds application in formulating coatings, adhesives, and polymers due to its chemical stability and reactivity .

In Vivo Efficacy

In studies involving mouse models, compounds related to this compound were tested against Mycobacterium tuberculosis. Dosing at 200 mg/kg revealed significant reductions in lung bacterial loads, indicating potential therapeutic applications.

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the thiomorpholine ring can significantly impact biological activity. For instance, replacing thiomorpholine with other cyclic amines altered binding affinity and selectivity towards specific biological targets .

Mechanism of Action

The mechanism of action of Methyl 4-(thiomorpholin-4-ylmethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The benzoate group can also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Ester Group Variants

The choice of ester group significantly impacts physicochemical properties:

Key Findings :

Substituents on the Benzoate Ring

Variations in the benzoate ring substituents influence electronic properties and biological activity:

Key Findings :

Heterocycle Modifications

Replacing thiomorpholine with other heterocycles alters target selectivity:

Key Findings :

- Piperazine analogs exhibit superior aqueous solubility but reduced blood-brain barrier penetration compared to thiomorpholine derivatives .

Biological Activity

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through a reaction between 4-(chloromethyl)benzoic acid methyl ester and thiomorpholine, typically in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile. The reaction is conducted under reflux conditions to ensure complete conversion. The compound's unique structure, featuring a thiomorpholine ring, imparts distinct chemical properties that are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The benzoate group enhances binding affinity and specificity, making this compound a potential lead in drug development .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its mechanism often involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a candidate for treating infections caused by resistant strains .

Case Studies

- In Vivo Efficacy : In experiments involving mouse models, compounds structurally related to this compound demonstrated varying degrees of efficacy against Mycobacterium tuberculosis. For instance, compounds were dosed at 200 mg/kg to assess their impact on lung bacterial loads, revealing insights into their pharmacokinetics and therapeutic potential .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has shown that modifications to the thiomorpholine ring can significantly impact biological activity. For example, replacing thiomorpholine with other cyclic amines altered the binding affinity and selectivity towards specific biological targets .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 4-(morpholin-4-ylmethyl)benzoate | Morpholine-based | Moderate antimicrobial properties |

| Methyl 4-(piperidin-4-ylmethyl)benzoate | Piperidine-based | Stronger binding but less selective |

| Methyl 4-(pyrrolidin-4-ylmethyl)benzoate | Pyrrolidine-based | Lower efficacy compared to thiomorpholine |

| This compound | Thiomorpholine-based | Enhanced selectivity and efficacy against resistant strains |

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(thiomorpholin-4-ylmethyl)benzoate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves esterification or nucleophilic substitution. For example:

- Step 1 : React 4-(bromomethyl)benzoic acid with thiomorpholine in the presence of a base (e.g., K₂CO₃) to form the thiomorpholinylmethyl intermediate .

- Step 2 : Esterify the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, chloroform/methanol eluent) to avoid side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the thiomorpholine ring (δ ~2.7–3.5 ppm for S-CH₂) and ester group (δ ~3.8 ppm for OCH₃) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₄H₁₈NO₂S) .

- X-ray Crystallography : Employ SHELXL for structural refinement if single crystals are obtained .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with positive controls (e.g., ampicillin) .

- Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility : Pre-dissolve in DMSO (<1% v/v) for in vitro studies to avoid solvent toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the thiomorpholine sulfur’s lone pairs and ester group polarization .

- Property Calculation :

- HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Mulliken charges to identify reactive centers (e.g., sulfur in thiomorpholine).

- Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with activity .

- Structural Analogs : Synthesize derivatives (e.g., replacing thiomorpholine with morpholine) to isolate the pharmacophore .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Variable Substituents : Modify the thiomorpholine ring (e.g., oxidation to sulfoxide) or benzoate ester (e.g., halogenation at the 4-position) .

- Parameters to Track :

| Parameter | Measurement Method | Relevance |

|---|---|---|

| LogP | Shake-flask HPLC | Lipophilicity for membrane permeability |

| pKa | Potentiometric titration | Ionization state at physiological pH |

- In Silico Modeling : Use Schrödinger Suite or AutoDock to predict binding affinities with target proteins (e.g., cysteine proteases) .

Q. How can crystallographic data improve understanding of this compound’s interaction with biological targets?

- Methodological Answer :

- Co-crystallization : Soak the compound with purified enzymes (e.g., MurD ligase) and solve structures via X-ray diffraction (2.0–2.5 Å resolution) .

- SHELXL Refinement : Analyze hydrogen bonds (e.g., thiomorpholine sulfur to active-site residues) and hydrophobic contacts .

- Docking Validation : Cross-validate crystallographic poses with molecular dynamics simulations (NAMD/GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.